molecular formula C10H17NO3S B1396845 1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one CAS No. 1341769-60-5

1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one

Cat. No. B1396845
M. Wt: 231.31 g/mol
InChI Key: NSNJVMPEWUVPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one” is a chemical compound with the molecular formula C10H17NO3S . It’s offered by several suppliers for research purposes.


Molecular Structure Analysis

The molecular structure of “1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one” can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one” can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is a derivative of 1-phenyl-3-(piperidin-1-yl)propan-1-one, used in synthesizing various pharmacologically active compounds (Vardanyan, 2018).
  • It serves as a building block for functionalized crown ethers, showcasing its utility in diverse chemical syntheses (Nawrozkij et al., 2014).

Pharmacological Research

  • This compound's derivatives show potential in biological activities, such as inhibiting butyrylcholinesterase, an enzyme relevant in neurodegenerative diseases (Khalid et al., 2016).

Structural Analysis and Material Science

  • Studies on its crystal structure provide insights into molecular conformations useful in material science and molecular engineering (Girish et al., 2008).

Antibacterial and Antimicrobial Applications

  • Derivatives of this compound have shown moderate to significant antibacterial activity, highlighting its potential in antimicrobial research (Khalid et al., 2016).

properties

IUPAC Name

1-(1-cyclopropylsulfonylpiperidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-8(12)9-4-6-11(7-5-9)15(13,14)10-2-3-10/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNJVMPEWUVPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one
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1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.